2-(2-Iodoethoxy)propane
Description
Scope and Significance of Iodinated Ethers in Chemical Synthesis
Iodinated ethers are a class of organic compounds that feature both an ether linkage (-O-) and a carbon-iodine bond (C-I). This combination of functional groups imparts a unique reactivity profile that makes them valuable intermediates in a variety of chemical transformations.
The presence of the ether group, often derived from common alcohols, can enhance the solubility of the molecule in organic solvents. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making it an excellent leaving group in nucleophilic substitution reactions. This high reactivity allows for the facile introduction of a wide range of other functional groups, making iodinated ethers key building blocks in the synthesis of more complex molecules.
The utility of iodine in organic synthesis is well-established. It is used in a variety of transformations, including esterification, cycloaddition reactions, and the synthesis of cyclic ethers. researchgate.net Hypervalent iodine compounds, in particular, have gained significant attention as mild and selective oxidizing agents. acs.orgacs.org
Current Research Trajectories Involving 2-(2-Iodoethoxy)propane and its Analogues
While direct research on this compound is limited, the research trajectories of its analogues provide strong indications of its potential applications. These analogues include compounds where the iodine is replaced by another halogen (chloro or bromo) or where the isopropyl group is modified.
A significant area of application for analogues of this compound is in the development of biologically active molecules. For instance, the chloro-analogue, 1-(2-chloroethoxy)propane, is a key intermediate in the synthesis of the herbicide pretilachlor. google.com This highlights the potential of such halogenated ethers in the agrochemical industry. The synthesis of 2-propoxychloroethane, another chloro-analogue, is also geared towards its use as a herbicide intermediate. google.com
Furthermore, the reactivity of the iodo-group in compounds like 2-(2-Iodoethoxy)-2-methylpropane makes them candidates for use in medicinal chemistry and materials science. smolecule.com They can serve as precursors for pharmaceuticals or as crosslinking agents in polymer chemistry. smolecule.com For example, 1,2-bis-(2-iodoethoxy)ethane has been used as a crosslinking reagent in the synthesis of multiresponsive polymer networks. researchgate.net
The synthesis of various alkene-tethered alkyl iodides, including 3-(2-Iodoethoxy)prop-1-ene, has been reported, demonstrating the utility of these compounds in further synthetic elaborations. rsc.org A patented method for the synthesis of 2,2-dialkoxy-propanes from cyclic ketals provides another avenue for the synthesis of precursors to compounds like this compound. google.com
Given the established reactivity of the carbon-iodine bond, it is plausible that this compound could be utilized in a variety of coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to form more complex carbon-carbon bonds, assuming a suitable precursor with an aromatic or vinylic iodide were synthesized.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-iodoethoxy)propane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11IO/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIHFAMNCKJWKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318958-37-1 | |
| Record name | 2-(2-iodoethoxy)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 2 Iodoethoxy Propane and Analogous Structures
Direct Synthesis Approaches
Direct synthesis methods involve the formation of the target iodoether in a single or a few straightforward steps from readily available precursors.
The formation of ethers from alcohols and alkenes is a fundamental reaction in organic chemistry. byjus.comchemistrysteps.comlibretexts.org One documented method for the preparation of a related compound, 2-methoxy-2-(2-iodoethoxy)propane, involves the reaction of methoxypropene with 2-iodoethanol (B1213209). prepchem.com This reaction is facilitated by a catalytic amount of phosphorous oxychloride (POCl3) at low temperatures (0°C). prepchem.com The reaction is then quenched by the addition of solid potassium carbonate. prepchem.com This approach exemplifies the acid-catalyzed addition of an alcohol to an alkene to form an ether linkage.
The Williamson ether synthesis is another versatile method for preparing ethers, including unsymmetrical ones. byjus.comlibretexts.orgpressbooks.pub This SN2 reaction involves an alkoxide ion reacting with a primary alkyl halide. libretexts.orgpressbooks.pub For a compound like 2-(2-Iodoethoxy)propane, this could theoretically involve the reaction of an isopropoxide salt with a 2-iodoethoxy synthon, or the reaction of a 2-isopropoxyethanol-derived alkoxide with an iodinating agent. However, the Williamson synthesis is most effective with primary halides to avoid competing elimination reactions. pressbooks.pub
A variation of the Williamson synthesis uses silver oxide (Ag₂O) as a mild base, allowing the direct reaction of an alcohol with an alkyl halide without pre-forming the alkoxide. libretexts.orgpressbooks.pub
Alkoxymercuration of alkenes provides another route to ethers. chemistrysteps.comlibretexts.org This method involves the reaction of an alkene with an alcohol in the presence of a mercury salt, such as mercuric acetate, followed by demercuration with sodium borohydride. libretexts.org This process results in the Markovnikov addition of the alcohol to the alkene. chemistrysteps.comlibretexts.org For the synthesis of this compound, this would entail reacting propene with 2-iodoethanol.
| Method | Reactants | Catalyst/Reagent | Key Features |
| Acid-catalyzed addition | Alkene (e.g., methoxypropene) + Alcohol (e.g., 2-iodoethanol) | Acid (e.g., POCl₃) | Direct formation of the ether linkage. prepchem.com |
| Williamson Ether Synthesis | Alkoxide + Primary Alkyl Halide | Base (e.g., NaH) | Versatile for unsymmetrical ethers, SN2 mechanism. byjus.comlibretexts.orgpressbooks.pub |
| Alkoxymercuration-Demercuration | Alkene + Alcohol | Hg(OAc)₂ then NaBH₄ | Markovnikov addition, avoids rearrangements. chemistrysteps.comlibretexts.org |
The Finkelstein reaction is a classic and widely used method for preparing alkyl iodides from the corresponding alkyl chlorides or bromides. wikipedia.orgjk-sci.comiitk.ac.inmanac-inc.co.jp This SN2 reaction involves treating the chloro- or bromo-precursor with an excess of sodium iodide (NaI) in a solvent like acetone (B3395972). wikipedia.orgmanac-inc.co.jp The equilibrium is driven towards the product because sodium chloride (NaCl) and sodium bromide (NaBr) are insoluble in acetone and precipitate out of the solution. wikipedia.org This method is highly effective for primary halides and also works for secondary halides, though they are less reactive. wikipedia.orgjk-sci.com
Therefore, this compound can be readily synthesized from its chloro- or bromo-analogs, such as 2-(2-chloroethoxy)propane (B1277445) or 2-(2-bromoethoxy)propane, by heating with NaI in acetone. doubtnut.com This halogen exchange is a common strategy for introducing iodine into a molecule when the corresponding alcohol is more readily converted to a chloride or bromide. manac-inc.co.jp For instance, 2-(2-Bromoethoxy)tetrahydropyran has been successfully converted to 2-(2-Iodoethoxy)tetrahydro-2H-pyran in 98% yield using potassium iodide (KI) in acetone. bris.ac.uk
The reactivity of alkyl halides in the Finkelstein reaction generally follows the order: R-Cl < R-Br < R-I for the leaving group. The reaction is also applicable to α-haloketones and α-haloacids. jk-sci.com For less reactive substrates, such as secondary or tertiary alkyl halides, the use of Lewis acids can facilitate the reaction. jk-sci.com
| Precursor | Reagent | Solvent | Key Principle |
| 2-(2-Chloroethoxy)propane | Sodium Iodide (NaI) | Acetone | Precipitation of NaCl drives the equilibrium. wikipedia.org |
| 2-(2-Bromoethoxy)propane | Sodium Iodide (NaI) | Acetone | Precipitation of NaBr drives the equilibrium. wikipedia.orgdoubtnut.com |
The conversion of alcohols to alkyl iodides can be achieved using a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). bath.ac.ukrsc.org This method is an effective way to convert a hydroxyethoxy compound, such as 2-(isopropoxy)ethanol, directly into this compound. The reaction is thought to proceed through the in situ formation of a triphenylphosphorus-diiodine complex (PPh₃I₂), which then acts as the halogenating agent. bath.ac.uk Imidazole is often added to the reaction mixture. rsc.org
This reaction provides a direct route from the alcohol to the iodide, avoiding the need to first synthesize a chloride or bromide intermediate. However, the yield of this reaction can sometimes be unsatisfactory, necessitating alternative approaches. bath.ac.uk Polymer-supported triphenylphosphine (PS-TPP) can also be utilized in similar transformations, for example, in the conversion of alcohols to alkyl chlorides. rsc.org
| Starting Material | Reagents | Intermediate Species | Notes |
| 2-(Isopropoxy)ethanol | Triphenylphosphine (PPh₃), Iodine (I₂) | Triphenylphosphorus-diiodine (PPh₃I₂) | Direct conversion of alcohol to iodide. bath.ac.uk |
| Hydroxyethoxy Compound | PPh₃, I₂, Imidazole | PPh₃I₂ | Imidazole is used as an additive. rsc.org |
Multi-step Synthetic Sequences
The this compound moiety can also be introduced as part of a larger synthetic strategy to build more complex molecules.
The 2-(2-iodoethoxy)ethyl group can serve as a building block in the synthesis of more elaborate structures. For example, iodoethoxy derivatives are used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). In one instance, tert-butyl 3-[2-(2-iodoethoxy)ethoxy]propanoate was reacted with a phenolic hydroxyl group in the presence of potassium carbonate to form a larger molecule. diva-portal.org Similarly, tert-butyl-2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)acetate was synthesized and used as a linker in the creation of PROTACs targeting E3 ligases. nih.gov
These examples highlight the utility of iodoethoxy compounds as alkylating agents in multi-step syntheses, where the iodine atom serves as a good leaving group in nucleophilic substitution reactions. The synthesis of these complex molecules often involves the initial preparation of the iodoethoxy-containing fragment, followed by its coupling to another part of the target molecule.
Functional group interconversions are at the heart of organic synthesis, allowing for the transformation of one functional group into another. oup.comub.eduorganic-chemistry.org The synthesis of iodinated ethers often relies on a series of such transformations. A common sequence involves the conversion of a diol to a protected hydroxyether, followed by activation of the remaining hydroxyl group and subsequent displacement with iodide.
For example, a hydroxyl group can be converted into a better leaving group, such as a tosylate, which is then displaced by iodide in an SN2 reaction. bath.ac.uk This two-step process, tosylation followed by iodination with NaI in acetone, is often more efficient than the direct conversion of the alcohol to the iodide using PPh₃/I₂. bath.ac.uk
Another strategy involves the protection of one functional group while another is being manipulated. For instance, a compound with two hydroxyl groups could have one protected, the other converted to an iodide, and then the protecting group removed. The synthesis of various alkene-tethered alkyl iodides has been reported, often starting from diols or amino alcohols, which undergo a series of protection, activation, and substitution steps.
Catalytic and Stereoselective Synthesis Considerations
The formation of ethers, including iodo-ethers, can be significantly influenced by the choice of catalyst and the conditions under which the reaction is performed. These factors play a crucial role in determining the yield, regioselectivity, and stereoselectivity of the final product.
Role of Acidic Catalysts in Ether Formation
Acidic catalysts are fundamental in several ether synthesis methodologies. In the context of iodo-ether formation, acids facilitate the reaction by activating either the alcohol or the alkene, making them more susceptible to nucleophilic attack.
In the synthesis of α-tertiary ethers, both Brønsted and Lewis acids are used to mediate iodoetherification reactions. rsc.org These acids can activate the iodine source, often molecular iodine (I₂), facilitating its addition across an alkene. rsc.org Furthermore, acid-catalyzed cleavage of epoxides with an alkali iodide can produce iodohydrins. manac-inc.co.jp Even mild Lewis acids like magnesium iodide (MgI₂) can effectively catalyze this transformation. manac-inc.co.jp
The catalytic asymmetric iodoesterification of simple alkenes has been achieved using a dinuclear zinc-3,3′-(R,S,S)-bis(aminoimino)binaphthoxide (di-Zn) complex. researchgate.netnih.gov This highlights the potential of sophisticated metal-based Lewis acid catalysts in controlling the stereochemistry of such reactions. researchgate.netnih.gov Similarly, BINOL-based phosphoric acid diesters, which are chiral Brønsted acids, have been used to catalyze enantioselective iodocycloetherifications. vub.be
The table below summarizes the role of various acidic catalysts in the formation of iodo-ethers and related compounds.
| Catalyst System | Reactants | Product Type | Key Findings | Reference |
| Phosphorus oxychloride (POCl₃) | Methoxypropene and 2-iodoethanol | Iodo-ether | A small amount catalyzes the formation of 2-methoxy-2-(2-iodoethoxy)propane. | prepchem.comprepchem.com |
| Alkali iodide and Acid Catalyst | Ethers | Iodoalkane | Cleavage of the ether bond occurs via an oxonium ion intermediate. | manac-inc.co.jp |
| Brønsted or Lewis Acids | Alkenes and I₂ | β-iodoethers | Mediate the iodoetherification reaction. | rsc.org |
| Dinuclear Zinc Complex | Simple Alkenes | Chiral Iodoesters | Enables catalytic asymmetric iodoesterification. | researchgate.netnih.gov |
| BINOL Phosphoric Acid Diesters | 1,1-disubstituted alkenes | Enantiomerically enriched iodo-ethers | Catalyzes highly enantioselective iodocycloetherifications. | vub.be |
Influence of Reaction Conditions on Product Distribution
Reaction conditions, including temperature, solvent, and the concentration of reactants, have a profound impact on the outcome of a chemical synthesis, influencing both the yield and the distribution of products. acs.org
In the context of iodo-ether synthesis, temperature is a critical parameter. For instance, the synthesis of 2-methoxy-2-(2-iodoethoxy)propane is conducted at 0°C to control the reactivity and prevent side reactions. prepchem.comprepchem.com In the iodination of aromatic compounds using N-iodoamides, temperature control is essential to prevent the thermal decomposition of the iodinating agent. journals.co.za For example, with N-iodo-p-nitrobenzamide, temperatures above 50°C lead to significant decomposition. journals.co.za
The choice of solvent can also dictate the reaction pathway. In enantioselective iodocycloetherification reactions catalyzed by BINOL phosphoric acid diesters, a mixture of cyclohexane (B81311) and chloroform (B151607) was found to be optimal, allowing for lower catalyst loading while maintaining high yield and enantioselectivity. vub.be The solvent can also affect the regioselectivity of nucleophilic displacement in halogenated derivatives. researchgate.net
The concentration of reactants and catalysts is another key factor. In the sulfuric acid-catalyzed iodination of aromatics with N-iodo-p-nitrobenzamide, an acid concentration of 5M was found to be optimal. journals.co.za In palladium-catalyzed cyclization/hydrosilylation reactions, the distribution of products is affected by reagent concentrations, among other factors. acs.org
The table below illustrates the influence of various reaction conditions on the synthesis of iodo-ethers and related compounds.
| Reaction Condition | Reaction Type | Effect on Product Distribution | Reference |
| Temperature | Synthesis of 2-methoxy-2-(2-iodoethoxy)propane | Performed at 0°C to control reactivity. | prepchem.comprepchem.com |
| Temperature | Aromatic iodination with N-iodo-p-nitrobenzamide | Temperatures above 50°C cause decomposition of the reagent. | journals.co.za |
| Solvent | Enantioselective iodocycloetherification | A cyclohexane/chloroform mixture improved yield and enantioselectivity. | vub.be |
| Reactant Concentration | Aromatic iodination with N-iodo-p-nitrobenzamide | Optimal sulfuric acid catalyst concentration was found to be 5M. | journals.co.za |
Chemical Reactivity and Mechanistic Investigations of 2 2 Iodoethoxy Propane
Nucleophilic Substitution Reactions of the Iodine Atom
The most characteristic reaction of 2-(2-Iodoethoxy)propane is the nucleophilic substitution of the iodide ion. Due to the primary nature of the carbon atom bonded to the iodine, these reactions predominantly proceed through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. This pathway involves a backside attack by a nucleophile, leading to the displacement of the iodide ion in a single, concerted step.
Intermolecular Nucleophilic Pathways
A wide array of nucleophiles can react with this compound to yield a diverse range of substituted products. The efficiency of these Sₙ2 reactions is enhanced by the unhindered nature of the primary electrophilic carbon and the excellent leaving group ability of iodide. Common nucleophiles include hydroxide (B78521), alkoxides, cyanide ions, and amines, each leading to the formation of a new functional group at the terminus of the 2-(isopropoxy)ethyl chain.
For example, reaction with sodium hydroxide would yield 2-(isopropoxy)ethan-1-ol, while reaction with sodium cyanide introduces a nitrile group, extending the carbon chain and providing a precursor for carboxylic acids or amines. These reactions are fundamental in synthetic organic chemistry for building more complex molecules from simpler precursors.
| Nucleophile (Reagent) | Expected Product | Product Class |
|---|---|---|
| OH⁻ (e.g., NaOH) | (CH₃)₂CHOCH₂CH₂OH | Alcohol |
| RO⁻ (e.g., NaOR) | (CH₃)₂CHOCH₂CH₂OR | Ether |
| CN⁻ (e.g., NaCN) | (CH₃)₂CHOCH₂CH₂CN | Nitrile |
| NH₃ (Ammonia) | (CH₃)₂CHOCH₂CH₂NH₂ | Primary Amine |
| R-COO⁻ (e.g., R-COONa) | (CH₃)₂CHOCH₂CH₂OOCR | Ester |
Intramolecular Cyclization Processes
Intramolecular nucleophilic substitution can occur if a nucleophilic center exists within the reacting molecule, positioned to facilitate ring formation. In the case of this compound itself, the ether oxygen is a potential, albeit weak, internal nucleophile. An intramolecular attack by this oxygen atom on the carbon bearing the iodine would lead to the formation of a highly strained four-membered oxetanium ring. Such reactions are generally thermodynamically and kinetically unfavorable.
However, derivatives of this compound can be designed to undergo efficient cyclization. For instance, if the isopropyl group were replaced by a structure containing a suitably positioned alcohol or amine, intramolecular etherification or amination could lead to the formation of stable five- or six-membered heterocyclic rings. Studies on analogous ω-haloalkoxy compounds have demonstrated that such intramolecular alkylations are viable pathways for synthesizing oxygen-containing heterocycles. researchgate.net
Alkylation Reactions and Derivatives Formation
As a potent electrophile, this compound is an effective agent for alkylation, a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction. It transfers the 2-(isopropoxy)ethyl group to a nucleophilic substrate.
O-Alkylation and C-Alkylation Pathways
When reacting with ambident nucleophiles, such as enolates, this compound can lead to two different products, resulting from either C-alkylation or O-alkylation. An enolate ion has nucleophilic character on both a carbon and an oxygen atom. The reaction pathway is often influenced by factors such as the solvent, temperature, and the nature of the counter-ion associated with the enolate.
Generally, polar aprotic solvents and larger, "softer" counter-ions (like potassium or cesium) tend to favor C-alkylation, as the reaction proceeds under kinetic control at the more nucleophilic carbon atom. Conversely, polar protic solvents and smaller, "harder" counter-ions (like lithium) can favor O-alkylation through thermodynamic control, promoting reaction at the more electronegative oxygen atom.
| Factor | Favors C-Alkylation (Kinetic Product) | Favors O-Alkylation (Thermodynamic Product) |
|---|---|---|
| Solvent | Polar Aprotic (e.g., THF, DMF) | Polar Protic (e.g., Ethanol, Water) |
| Counter-ion | K⁺, Cs⁺ (Larger, "soft") | Li⁺, Na⁺ (Smaller, "hard") |
| Temperature | Low temperatures | Higher temperatures (allowing equilibrium) |
| Leaving Group | Good leaving groups (e.g., I⁻, Br⁻) | Poor leaving groups |
Alkylation of β-Dicarbonyl Compounds
A prominent application of alkylating agents like this compound is in the alkylation of β-dicarbonyl compounds, such as diethyl malonate. libretexts.orglibretexts.org The hydrogens on the carbon atom situated between the two carbonyl groups (the α-carbon) are particularly acidic (pKa ≈ 13) and can be easily removed by a moderately strong base, such as sodium ethoxide (NaOEt). libretexts.org This deprotonation generates a resonance-stabilized enolate ion, which is an excellent carbon-based nucleophile.
The subsequent reaction involves the enolate attacking the electrophilic CH₂I carbon of this compound in a classic Sₙ2 reaction. This results in the formation of a new carbon-carbon bond and the displacement of the iodide ion, yielding an alkylated β-dicarbonyl derivative. libretexts.org This product can then be further manipulated, for instance, through hydrolysis and decarboxylation, in what is known as the malonic ester synthesis, to produce a substituted carboxylic acid. libretexts.org
| Reactant 1 | Reactant 2 | Base/Solvent | Product |
|---|---|---|---|
| Diethyl malonate | This compound | Sodium ethoxide / Ethanol | Diethyl 2-(2-isopropoxyethyl)malonate |
Radical Reactions and Their Mechanistic Aspects
While ionic reactions dominate its chemistry, this compound can also participate in radical reactions. The carbon-iodine bond is the weakest bond in the molecule and is susceptible to homolytic cleavage when subjected to heat or ultraviolet (UV) light. lumenlearning.comyoutube.com This cleavage initiates a free-radical chain reaction.
The mechanism of such a reaction proceeds through three distinct stages:
Initiation: The process begins with the homolytic fission of the C-I bond, generating a 2-(isopropoxy)ethyl radical and an iodine radical. This step has a high activation energy and typically requires an external energy source. lumenlearning.com
Propagation: In this "chain" phase, the highly reactive 2-(isopropoxy)ethyl radical reacts with a stable molecule to form a new radical, which continues the chain. For example, it might abstract a hydrogen atom from a solvent molecule or another alkane, forming 2-ethoxypropane and a new radical species. lumenlearning.com
Termination: The reaction concludes when two radical species combine to form a stable, non-radical molecule. This is a rare event due to the low concentration of radicals but is thermodynamically favorable. Possible termination steps include the dimerization of two 2-(isopropoxy)ethyl radicals to form 1,4-di(isopropoxy)butane or the combination of a 2-(isopropoxy)ethyl radical with an iodine radical to reform the starting material. youtube.com
The study of radical reactions involving similar iodo-compounds suggests that such pathways are plausible, although they are often less synthetically controlled than their ionic counterparts unless specific radical initiators or reaction conditions are employed. beilstein-journals.org
| Stage | Example Reaction |
|---|---|
| Initiation | (CH₃)₂CHOCH₂CH₂-I → (CH₃)₂CHOCH₂CH₂• + I• |
| Propagation | (CH₃)₂CHOCH₂CH₂• + R-H → (CH₃)₂CHOCH₂CH₃ + R• |
| Termination | 2 (CH₃)₂CHOCH₂CH₂• → (CH₃)₂CHO(CH₂)₄OCH(CH₃)₂ |
| (CH₃)₂CHOCH₂CH₂• + I• → (CH₃)₂CHOCH₂CH₂-I |
Insufficient Information for Article Generation
Following a comprehensive search for scientific literature and data, it has been determined that there is a lack of specific published research on the chemical compound "this compound" to fulfill the requirements of the requested article. The search did not yield any detailed experimental or computational studies directly investigating the generation of radical intermediates, radical cyclization and rearrangement processes, or the computational elucidation of reaction mechanisms for this specific molecule.
While general principles of radical chemistry and computational methods are well-documented, the strict constraint to focus solely on "this compound" and the requirement for "thorough, informative, and scientifically accurate content" for each specified subsection cannot be met with the currently available information. Writing the article as outlined would necessitate speculation and extrapolation from other compounds, which would violate the core instruction to adhere strictly to information about the named compound.
Therefore, a detailed and scientifically rigorous article on the "" as per the provided outline cannot be generated at this time. Further empirical research and computational studies on this specific compound would be required to provide the necessary data for such an analysis.
Advanced Spectroscopic and Analytical Characterization for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.
Proton (¹H) NMR Analysis
Proton NMR analysis provides information about the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For 2-(2-Iodoethoxy)propane, the ¹H NMR spectrum is expected to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule.
The isopropyl group gives rise to two signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The chemical shift of the methine proton is influenced by the adjacent oxygen atom, causing it to appear further downfield. libretexts.org The ethoxy portion of the molecule produces two triplets, corresponding to the two methylene (B1212753) (-CH₂-) groups. The methylene group bonded to the oxygen (-O-CH₂-) is deshielded and appears at a lower field than the methylene group bonded to the iodine (-CH₂-I). libretexts.orgcompoundchem.com The integration of these signals would correspond to a proton ratio of 1:6:2:2.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.75 | Septet | 1H | -O-CH (CH₃)₂ |
| ~3.65 | Triplet | 2H | -O-CH₂ -CH₂-I |
| ~3.25 | Triplet | 2H | -O-CH₂-CH₂ -I |
| ~1.18 | Doublet | 6H | -O-CH(CH₃ )₂ |
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in a molecule. For this compound, which possesses four distinct carbon environments, four signals are expected.
The chemical shifts are influenced by the electronegativity of the attached atoms. The carbon atom of the methine in the isopropyl group, being attached to oxygen, appears significantly downfield. libretexts.org Similarly, the carbon of the methylene group adjacent to the oxygen is also found in this region. The carbon atom bonded to the highly electronegative iodine atom is expected to appear at a very high field (upfield), a characteristic feature for carbons bearing an iodine atom. The two equivalent methyl carbons of the isopropyl group will produce a single signal in the aliphatic region of the spectrum. docbrown.info
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~72.0 | -O-CH (CH₃)₂ |
| ~70.5 | -O-CH₂ -CH₂-I |
| ~22.0 | -O-CH(CH₃ )₂ |
| ~5.0 | -O-CH₂-CH₂ -I |
Advanced 2D NMR Techniques (e.g., COSY, HMQC)
Two-dimensional (2D) NMR techniques are employed to further confirm the structural assignments made from 1D NMR spectra by revealing correlations between nuclei.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, the following key cross-peaks would be anticipated:
A correlation between the septet of the isopropyl methine proton and the doublet of the isopropyl methyl protons.
A correlation between the two triplets of the adjacent methylene groups in the ethoxy chain.
Heteronuclear Multiple Quantum Coherence (HMQC): This technique, or its more modern counterpart the HSQC (Heteronuclear Single Quantum Coherence) experiment, reveals one-bond correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~3.75 ppm would correlate with the carbon signal at ~72.0 ppm, confirming the assignment of the isopropyl methine group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that is well-suited for polar molecules and typically results in the formation of protonated molecules [M+H]⁺ or other adducts, such as [M+Na]⁺. For this compound (Molecular Weight: 214.04 g/mol ), ESI-MS would be expected to show prominent ions corresponding to these adducts. uni.lu
Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing valuable structural information. Common fragmentation pathways for iodoalkanes involve the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. docbrown.infoyoutube.com Other likely fragmentations include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and cleavage of the ether C-O bond. libretexts.orgmiamioh.edu
Table 3: Predicted ESI-MS Adducts for this compound
| Adduct | Calculated m/z |
| [M+H]⁺ | 214.99274 |
| [M+Na]⁺ | 236.97468 |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry measures the mass-to-charge ratio of an ion with very high accuracy. This allows for the determination of the elemental formula of a compound by comparing the experimentally measured exact mass with the theoretical exact mass calculated from the isotopic masses of the constituent elements. For this compound, with a molecular formula of C₅H₁₁IO, the theoretical monoisotopic mass is 213.98546 Da. uni.lu An HRMS measurement confirming this exact mass would provide definitive proof of the compound's elemental composition.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For this compound, the IR spectrum is characterized by the presence of several key absorption bands that confirm its molecular structure, including C-H, C-O, and C-I bond vibrations.
The C-H stretching vibrations of the alkyl groups (the isopropyl and ethoxy moieties) are expected to produce strong absorption bands in the 2850-3000 cm⁻¹ region. libretexts.orgmasterorganicchemistry.com Additionally, C-H bending vibrations are anticipated to appear in the 1350-1470 cm⁻¹ range. academyart.edu
A crucial feature in the IR spectrum of this compound is the strong absorption band associated with the C-O stretching of the ether linkage. This band is typically observed in the 1000-1300 cm⁻¹ range. academyart.edufiveable.melibretexts.org The presence of this band is a strong indicator of the ether functional group within the molecule.
The carbon-iodine (C-I) bond also exhibits a characteristic stretching vibration. Due to the heavier mass of the iodine atom, this absorption occurs at a lower frequency, typically in the range of 500-600 cm⁻¹. The identification of this band provides direct evidence for the presence of the iodo substituent.
The table below summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Alkyl (C-H) | Stretching | 2850-3000 | Strong |
| Alkyl (C-H) | Bending | 1350-1470 | Medium |
| Ether (C-O) | Stretching | 1000-1300 | Strong |
| Iodoalkane (C-I) | Stretching | 500-600 | Medium-Strong |
This interactive table provides a summary of the key infrared absorption frequencies anticipated for the structural confirmation of this compound.
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements that constitute a compound. This method provides empirical data that can be compared against the theoretical stoichiometric composition calculated from the molecular formula, thereby confirming the compound's elemental makeup and purity. For a new chemical entity, it is a critical step in its characterization. nih.govbirmingham.ac.uk
The molecular formula for this compound is C₅H₁₁IO. Based on the atomic masses of carbon (C), hydrogen (H), iodine (I), and oxygen (O), the theoretical elemental composition can be calculated as follows:
Carbon (C): (5 * 12.011) / 214.045 * 100% = 28.06%
Hydrogen (H): (11 * 1.008) / 214.045 * 100% = 5.18%
Iodine (I): (1 * 126.904) / 214.045 * 100% = 59.29%
Oxygen (O): (1 * 15.999) / 214.045 * 100% = 7.47%
Experimental results from elemental analysis are typically expected to be within ±0.4% of the theoretical values to confirm the identity and purity of the compound. nih.gov
The following interactive table presents the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 5 | 60.055 | 28.06% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 5.18% |
| Iodine | I | 126.904 | 1 | 126.904 | 59.29% |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.47% |
| Total | 214.046 | 100.00% |
This interactive table details the theoretical elemental composition of this compound, providing a benchmark for experimental verification.
Computational and Theoretical Studies of 2 2 Iodoethoxy Propane
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of molecules. mdpi.combohrium.com
For 2-(2-iodoethoxy)propane, theoretical calculations can predict:
NMR Chemical Shifts and Coupling Constants: By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the ¹H and ¹³C NMR chemical shifts. github.ionih.gov These predictions can be compared with experimental spectra to confirm the structure of the molecule.
Vibrational Frequencies: Calculation of the vibrational frequencies can help in the interpretation of infrared (IR) and Raman spectra. The calculated frequencies correspond to the different vibrational modes of the molecule, such as C-H stretching, C-O stretching, and C-I stretching.
Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) and their relative energies. organicchemistrytutor.comlumenlearning.comlibretexts.org For a flexible molecule like this compound, there are multiple conformers due to rotation around single bonds. Computational methods can be used to:
Identify stable conformers: By performing a conformational search, the various low-energy conformers of the molecule can be identified.
Determine relative energies: The relative energies of the different conformers can be calculated to determine their populations at a given temperature. The most stable conformer is the one with the lowest energy. lumenlearning.com
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kJ/mol) | Predicted ¹H NMR Shift (ppm) for -CH₂-I |
| Anti | 180° | 0.0 | Value |
| Gauche | 60° | Value | Value |
Note: The values in this table are illustrative and would need to be determined by actual computational analysis.
Theoretical Modeling of Reaction Pathways and Transition States
Theoretical modeling can provide detailed insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. nih.govsmu.edu
For this compound, computational methods could be used to model various potential reactions, such as nucleophilic substitution at the carbon bearing the iodine atom. This would involve:
Locating Transition States: A transition state is a high-energy structure that connects reactants and products. youtube.com Computational methods can be used to locate the geometry of the transition state and calculate its energy. scm.comarxiv.orgmcmaster.ca
Calculating Activation Energies: The activation energy is the energy difference between the reactants and the transition state. youtube.com A lower activation energy indicates a faster reaction.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the located transition state indeed connects the desired reactants and products. nih.govsmu.edu
| Reaction Coordinate | Energy (kJ/mol) |
| Reactants | 0.0 |
| Transition State | Value |
| Products | Value |
| Activation Energy (Forward) | Value |
| Reaction Energy | Value |
Note: The values in this table are illustrative and would need to be determined by actual reaction pathway modeling.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior of molecules in different environments. acs.org
For this compound, MD simulations could be used to study:
Conformational Dynamics: Observe the transitions between different conformers in the gas phase or in solution. researchgate.net
Solvation Effects: Investigate how the solvent molecules arrange around this compound and how this affects its structure and dynamics.
Transport Properties: In principle, properties like diffusion coefficients could be estimated from MD simulations. acs.org
The following table provides an example of the type of data that could be extracted from an MD simulation of this compound in a solvent like water.
| Property | Simulation Time (ns) | Average Value |
| Radius of Gyration (nm) | 100 | Value |
| Solvent Accessible Surface Area (nm²) | 100 | Value |
| Number of Hydrogen Bonds with Water | 100 | Value |
Note: The values in this table are illustrative and would need to be determined by actual molecular dynamics simulations.
Applications of 2 2 Iodoethoxy Propane in Organic Synthesis and Materials Science
As a Precursor and Building Block in Organic Synthesis
2-(2-Iodoethoxy)propane is recognized as a useful research chemical for organic synthesis. labshake.com Its utility stems from the presence of the carbon-iodine bond. The iodide ion is an excellent leaving group, making the compound an effective electrophile for nucleophilic substitution reactions.
Synthesis of Ethers and Alcohols
A primary application of this compound is in the synthesis of ethers, particularly through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comlibretexts.org This classic organic reaction involves the reaction of an organohalide with an alkoxide, which is a deprotonated alcohol. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com
In this context, this compound serves as the alkyl halide. An alkoxide nucleophile attacks the carbon atom bonded to the iodine, displacing the iodide and forming a new carbon-oxygen bond, which results in the creation of an ether. The primary nature of the alkyl iodide in this compound is ideal for the SN2 pathway, as it minimizes competing elimination reactions that are common with secondary or tertiary alkyl halides. masterorganicchemistry.comlibretexts.orgstudy.com
The general scheme for this reaction is as follows:
| Reactant 1 | Reactant 2 | Product |
| This compound | Sodium Alkoxide (R-ONa) | 1-(Isopropoxy)-2-(alkoxy)ethane (R-O-CH₂CH₂-O-CH(CH₃)₂) |
This method allows for the straightforward synthesis of unsymmetrical ethers by carefully choosing the alkoxide reactant. While not a direct method for synthesizing alcohols, the ether products can, under certain conditions, be cleaved to yield alcohols, making this compound an indirect precursor in alcohol synthesis pathways.
Intermediacy in Complex Heterocyclic Compound Synthesis
The reactivity of this compound makes it a suitable intermediate in the synthesis of more complex molecules, including heterocyclic compounds. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings. The 2-(isopropoxy)ethyl moiety can be introduced into a molecule via nucleophilic substitution, often as a protecting group or as a structural component of the final target.
For instance, a nitrogen or sulfur-containing nucleophile, which is part of a larger molecule destined to become a heterocycle, can displace the iodide from this compound. The resulting ether-containing intermediate can then undergo subsequent intramolecular reactions, such as cyclization, to form the final heterocyclic ring system. The isopropoxy group can influence the solubility and electronic properties of the intermediate, potentially affecting the yield and stereochemistry of the cyclization step.
Role in PROTAC (Proteolysis-Targeting Chimeras) Synthesis
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation by the cell's ubiquitin-proteasome system. nih.gov A PROTAC molecule consists of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker that connects the two. nih.govexplorationpub.combroadpharm.com
The linker's composition and length are critical for the PROTAC's efficacy. nih.govexplorationpub.com Common linkers include flexible alkyl and polyethylene glycol (PEG) chains. explorationpub.combroadpharm.com this compound can serve as a building block for these linkers. Its reactive iodide can be displaced by a nucleophile on one of the ligands (e.g., an amine or hydroxyl group), attaching the isopropoxyethyl unit. The other end of the linker can then be extended and connected to the second ligand. The ether linkage provided by this building block imparts a degree of flexibility and hydrophilicity to the linker, which can be crucial for achieving the optimal ternary complex formation between the POI and the E3 ligase. explorationpub.com
In Polymer Chemistry and Nanomaterial Fabrication
The reactivity of alkyl iodides is also exploited in materials science, particularly in the modification of polymers and the construction of nanostructures like micelles.
Crosslinking Agents in Polymer (Co)networks
While this compound itself is a monofunctional alkylating agent and thus cannot act as a crosslinker on its own, its bifunctional analogue, 1,2-bis(2-iodoethoxy)ethane (BIEE), is a well-established crosslinking agent. ustc.edu.cnnih.gov BIEE is used to create stable polymer networks by reacting with functional groups on adjacent polymer chains, forming covalent bonds between them. ustc.edu.cnnih.gov
Role in Radiochemistry and Radiolabeling Research
Comparative Reactivity of Iodides in Radiosynthetic Transformations:No studies have been found that evaluate the reactivity of the iodide in 2-(2-Iodoethoxy)propane in comparison to other iodinated compounds in the context of radiosynthesis.
While the principles of nucleophilic substitution for ¹⁸F-labeling and isotopic exchange for radioiodine labeling are well-established for various alkyl iodides, no specific application or study involving this compound has been reported. Therefore, any discussion would be purely hypothetical and would not adhere to the required standards of scientific accuracy based on published research.
Derivatization and Advanced Functionalization Strategies for 2 2 Iodoethoxy Propane Derivatives
Introduction of Azido (B1232118) and Other Nitrogen-Containing Groups
The conversion of the iodo-group in 2-(2-Iodoethoxy)propane into nitrogen-containing functionalities is a fundamental step in its advanced derivatization. The azide (B81097) ion (N₃⁻) is a particularly effective nucleophile for substitution reactions with alkyl halides. masterorganicchemistry.com
The reaction of this compound with an azide salt, such as sodium azide (NaN₃), proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism. This reaction efficiently displaces the iodide to form 2-(2-azidoethoxy)propane. The resulting organic azide is a stable yet reactive intermediate, serving as a linchpin for further chemical modifications.
One of the most significant applications of the azide group is its role as a precursor to a primary amine. The reduction of the alkyl azide can be accomplished using various reagents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield the corresponding amine, 2-(2-aminoethoxy)propane. This transformation provides a pathway to introduce a primary amine group, which is a key functional handle in many areas of chemistry.
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Sodium Azide (NaN₃) | 2-(2-Azidoethoxy)propane | Nucleophilic Substitution (Sɴ2) |
| 2-(2-Azidoethoxy)propane | Reducing Agent (e.g., LiAlH₄) | 2-(2-Aminoethoxy)propane | Reduction |
Conjugation with Biologically Relevant Molecules
The azido derivative, 2-(2-azidoethoxy)propane, is an ideal substrate for conjugation with biologically relevant molecules such as peptides, proteins, or nucleic acids. This is primarily achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". masterorganicchemistry.comresearchgate.net This reaction forms a stable triazole linkage between the azide-functionalized molecule and a biomolecule that has been modified to contain a terminal alkyne group.
This conjugation strategy is valued for its high efficiency, specificity, and biocompatibility, allowing the reaction to proceed in aqueous environments without interfering with most biological functional groups. The attachment of moieties like the 2-isopropoxyethyl group can be used to modify the physicochemical properties of biomolecules, potentially improving their solubility, stability, or cellular uptake. researchgate.net For instance, conjugating peptide nucleic acids (PNAs) to short peptide carriers has been shown to improve their pharmacokinetic profiles. researchgate.net
| Component 1 | Component 2 | Catalyst | Linkage Formed |
|---|---|---|---|
| 2-(2-Azidoethoxy)propane | Alkyne-modified peptide | Copper(I) source | 1,2,3-Triazole |
| Azide-modified protein | Alkyne-functionalized 2-isopropoxyethyl derivative | Copper(I) source | 1,2,3-Triazole |
Construction of Macrocyclic Structures and Crown Ethers
Derivatives of this compound can be employed as building blocks in the synthesis of macrocyclic structures, including crown ethers. The Williamson ether synthesis is a classical and widely used method for constructing these cyclic polyethers. vt.edu This reaction involves the coupling of an alkoxide with an alkyl halide.
In a typical approach, a diol can be reacted with a dihalide under basic conditions, often using a metal cation as a template to promote cyclization. nih.gov For example, a precursor derived from this compound, such as a bis[2-(2-isopropoxy)ethyl] ether diol, could potentially be reacted with a suitable di-tosylate or di-halide chain to form a functionalized aliphatic crown ether.
Alternatively, benzo-crown ethers can be synthesized by reacting a functionalized catechol with an oligoethylene glycol dihalide or ditosylate. iipseries.org A molecule like this compound could theoretically be incorporated into the oligoethylene glycol chain prior to the cyclization step, thereby introducing the isopropoxy group as a side chain on the final macrocyclic structure. The size of the resulting crown ether ring (e.g., 15-crown-5 (B104581) or 18-crown-6) is determined by the length of the reacting chains and is often directed by the size of the template cation used. nih.gov
| Component A | Component B | Template Ion (Example) | Macrocyclic Product |
|---|---|---|---|
| Catechol | 1,8-Dichloro-3,6-dioxaoctane (with isopropoxy side group) | K⁺ | Isopropoxy-functionalized Benzo-15-crown-5 |
| Isopropoxy-functionalized diol | Oligoethylene glycol ditosylate | Na⁺ | Isopropoxy-functionalized Aliphatic Crown Ether |
Future Perspectives and Emerging Research Avenues
Exploration of Novel Synthetic Routes and Reaction Methodologies
The development of efficient and innovative synthetic routes is fundamental to unlocking the potential of any chemical compound. For 2-(2-Iodoethoxy)propane, future research could focus on moving beyond traditional etherification and iodination reactions to more advanced and sustainable methodologies.
One promising area of exploration is the use of flow chemistry for the synthesis of this compound. Flow chemistry offers several advantages over batch synthesis, including improved reaction control, enhanced safety, and the potential for seamless scalability. A hypothetical flow synthesis could involve the reaction of 2-isopropoxyethanol (B94787) with a suitable iodinating agent within a microreactor system. This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purity.
Another avenue for investigation is the development of catalytic methods for the synthesis of this compound. This could involve the use of novel catalysts to promote the etherification of propane-2-ol with 2-iodoethanol (B1213209) or the direct, selective iodination of 2-ethoxypropane. The discovery of a highly efficient and reusable catalyst would significantly improve the economic and environmental viability of large-scale production.
Furthermore, exploring one-pot synthetic strategies could streamline the production of this compound. A one-pot reaction that combines the formation of the ether linkage and the introduction of the iodine atom without the need for intermediate purification steps would be a significant advancement in synthetic efficiency.
A summary of potential novel synthetic approaches is presented in the table below.
| Synthetic Methodology | Potential Advantages | Research Focus |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability | Development of optimized microreactor systems and reaction conditions. |
| Catalytic Methods | Increased efficiency, reusability of catalysts, milder reaction conditions | Discovery and design of novel catalysts for etherification or iodination. |
| One-Pot Synthesis | Reduced reaction time, fewer purification steps, increased overall yield | Design of a tandem reaction sequence for simultaneous etherification and iodination. |
Integration into Advanced Functional Material Designs
The presence of both an ether linkage and a reactive iodo group makes this compound an intriguing building block for the design of advanced functional materials. The iodo group can serve as a versatile handle for a variety of chemical transformations, enabling the incorporation of this molecule into larger polymer structures or onto the surface of materials.
One area of significant potential is the use of this compound in the synthesis of novel polymers . Through reactions such as Williamson ether synthesis or by leveraging the iodo group as a leaving group in nucleophilic substitution reactions, this compound could be used to introduce flexible isopropoxyethyl side chains into polymer backbones. These side chains could influence the physical and chemical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical properties.
Furthermore, this compound could be utilized in the development of stimuli-responsive materials . For instance, the carbon-iodine bond could potentially be cleaved under specific conditions, such as exposure to light or certain chemical reagents. This property could be exploited to create materials that change their properties in response to external stimuli, with potential applications in areas such as drug delivery and smart coatings. Ketal-based linkages, for example, are known to be acid-cleavable and are used in stimuli-responsive materials for biomedical applications due to pH gradients in the body.
The table below outlines potential applications of this compound in functional materials.
| Material Type | Potential Role of this compound | Potential Applications |
| Novel Polymers | Introduction of flexible isopropoxyethyl side chains | Modified plastics, elastomers, and resins with tailored properties. |
| Stimuli-Responsive Materials | Incorporation of a cleavable C-I bond | Smart coatings, controlled-release systems, and responsive hydrogels. |
| Surface Modification Agent | Covalent attachment to surfaces via the iodo group | Functionalized nanoparticles, modified electrodes, and biocompatible surfaces. |
Interdisciplinary Applications in Chemical Biology and Sensing Technologies
The unique combination of an ether and an alkyl iodide in this compound opens up possibilities for its use in interdisciplinary fields such as chemical biology and the development of novel sensing technologies.
In the realm of chemical biology , the iodo group can act as a reactive probe for studying biological systems. For example, this compound could potentially be used to selectively label proteins or other biomolecules through nucleophilic attack by amino acid side chains such as cysteine or histidine. The isopropoxy group could influence the solubility and cell permeability of such probes, potentially enabling the study of biological processes within living cells. The solving of problems in biochemistry often utilizes concepts from multiple disciplines like chemistry and biology. researchgate.net
In the field of sensing technologies , while not a sensor for propane (B168953) gas itself, this compound could be a component in the design of new chemical sensors. The iodo group could be used to anchor the molecule to a sensor surface, and the ether linkage could provide a specific binding site for the analyte of interest. Alternatively, the reaction of the iodo group with an analyte could lead to a detectable signal, such as a change in fluorescence or an electrical response. For instance, the displacement of the iodide by a target molecule could be the basis for a turn-on fluorescent sensor.
The following table summarizes the potential interdisciplinary applications of this compound.
| Field | Potential Application | Mechanism of Action |
| Chemical Biology | Biomolecule labeling | Nucleophilic substitution of the iodide by biological nucleophiles. |
| Sensing Technologies | Component of a chemical sensor | Anchoring to a sensor surface and/or reacting with an analyte to produce a signal. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
